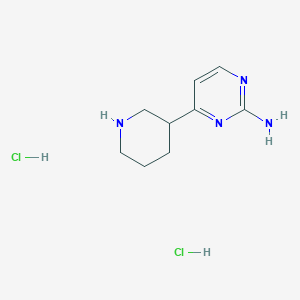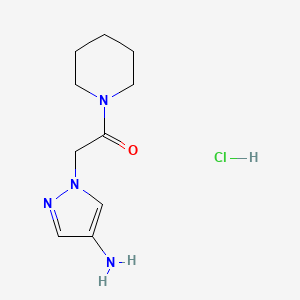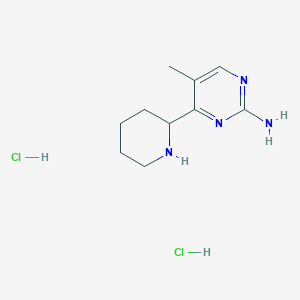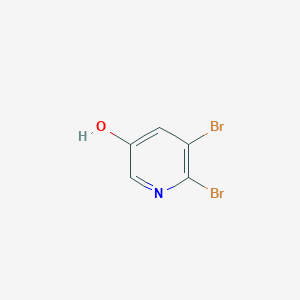
5,6-Dibromopyridin-3-ol
説明
5,6-Dibromopyridin-3-ol is an organic compound with the molecular formula C5H3Br2NO . It has an average mass of 252.891 Da and a monoisotopic mass of 250.858124 Da .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromopyridin-3-ol consists of a pyridinol ring substituted with two bromine atoms at the 5 and 6 positions .Physical And Chemical Properties Analysis
5,6-Dibromopyridin-3-ol has a molecular formula of C5H3Br2NO, an average mass of 252.891 Da, and a monoisotopic mass of 250.858124 Da .科学的研究の応用
Synthesis of Bioactive Compounds
5,6-Dibromopyridin-3-ol is used in the synthesis of mono-arylpyridyl bromides, which are key intermediates for generating bioactive compounds. A method involving palladacycle-catalyzed Suzuki reaction of 3,5-dibromopyridine with arylboronic acids—ester under specific conditions has been developed, achieving high yields and selectivity (Zhang et al., 2007).
Preparation of Metal-Complexing Molecular Rods
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed from 2,5-dibromopyridine (Schwab et al., 2002).
Synthesis of Pyridine Derivatives for Therapeutic Applications
6-Hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, a membrane-bound enzyme, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate and is used for the synthesis of 2,5-dihydroxypyridine, a precursor for chemical synthesis of 5-aminolevulinic acid, applied in cancer therapy and as a plant growth hormone (Nakano et al., 1999).
Applications in Organic and Macromolecular Chemistry
Terpyridines and their transition metal complexes, derived from oligopyridine ligands like 2,2':6',2''-terpyridine, are used in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis. These compounds catalyze a broad range of reactions, from artificial photosynthesis to biochemical transformations (Winter et al., 2011).
Development of Anticancer Targeted Drugs
Research has focused on the synthesis and characterization of Pt(II) and Ru(II) complexes bearing carboxyl groups for potential use in photodynamic therapy and as anticancer targeted drugs. The interaction of these complexes with DNA and their cytotoxicity against cell lines have been evaluated, highlighting their potential in medical applications (Martínez et al., 2017).
Inhibition of Prion Replication
2-Aminopyridine-3,5-dicarbonitrile compounds, mimetics of dominant-negative prion protein mutants, inhibit prion replication in cultured cells. A structure-activity relationship study identified compounds with significantly improved bioactivity against infectious prion isoform replication (May et al., 2007).
特性
IUPAC Name |
5,6-dibromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDBYIFNCCJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856698 | |
| Record name | 5,6-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromopyridin-3-ol | |
CAS RN |
1379368-82-7 | |
| Record name | 5,6-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



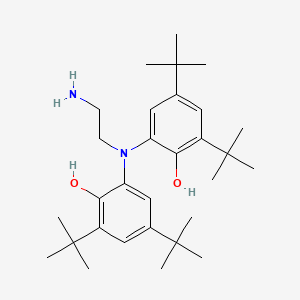
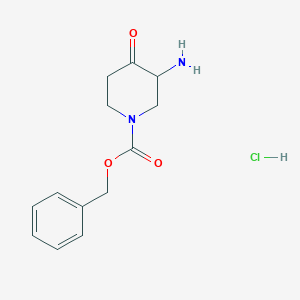



![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)

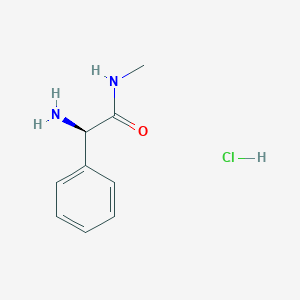

![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)

